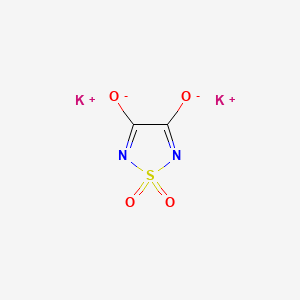

Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate

Description

Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate is a sulfur- and nitrogen-containing heterocyclic compound characterized by its fused thiadiazole ring system and diolate functional groups. This compound is notable for its high solubility in polar solvents due to the dipotassium counterions, which enhance its ionic character. The 1,2,5-thiadiazole core is electron-deficient, making it reactive toward nucleophilic or electrophilic agents, a property shared with other thiadiazole derivatives .

Properties

IUPAC Name |

dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O4S.2K/c5-1-2(6)4-9(7,8)3-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARUADISCAJJLX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NS(=O)(=O)N=C1[O-])[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2K2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of α-Dioximes with Sulfur Monochloride

Dimethylglyoxime reacts with sulfur monochloride in dimethylformamide (DMF) at 25–30°C to yield 3,4-dimethyl-1,2,5-thiadiazole. General conditions include:

-

Molar ratio : 1:4 dioxime-to-SCl₂.

-

Solvent : DMF, benzene, or tetrahydrofuran.

-

Temperature : 25–60°C for 2–6 hours.

-

Yield : ~80% after steam distillation and extraction.

For hydroxylated derivatives, glyoxime derivatives with hydroxyl substituents (e.g., dihydroxybutane-2,3-dioxime) may be used, though such precursors require custom synthesis.

Oxidative Post-Functionalization to Sulfone

The sulfur atom in the thiadiazole ring is oxidized to a sulfone group (1,1-dioxo) using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). For example:

This step is critical for stabilizing the thiadiazole framework and enhancing electrophilicity for subsequent substitutions.

Hydroxylation at the 3 and 4 Positions

Introducing hydroxyl groups requires hydrolysis or substitution reactions. Two pathways are proposed:

Hydrolysis of Nitrile Precursors

3,4-Dicyano-1,2,5-thiadiazole, synthesized via ammoxidation of 3,4-dimethyl-1,2,5-thiadiazole, undergoes hydrolysis:

-

Acidic Hydrolysis :

-

Conditions : 10% HCl under reflux for 24 hours.

-

Product : 3,4-dicarboxy-1,2,5-thiadiazole 1,1-dioxide.

-

-

Reduction to Diol :

-

Conditions : LiAlH₄ in tetrahydrofuran (0°C to room temperature, 4 hours).

-

Product : 3,4-dihydroxy-1,2,5-thiadiazole 1,1-dioxide.

-

Direct Hydroxylation via Nucleophilic Substitution

3,4-Dichloro-1,2,5-thiadiazole 1,1-dioxide reacts with aqueous NaOH:

Salt Formation with Potassium Hydroxide

The dihydroxy intermediate is neutralized with potassium hydroxide to form the dipotassium salt:

-

Molar ratio : 1:2 (dihydroxy compound to KOH).

-

Solvent : Ethanol or water.

-

Isolation : Filtration and drying at 50°C yields the crystalline product.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

The thiadiazole ring formation follows a mechanism analogous to Ullmann-type coupling, where copper intermediates facilitate C–S bond formation. Oxidation to sulfone proceeds via electrophilic attack of peroxide on sulfur, while hydroxylation involves SN2 displacement or acid-catalyzed hydrolysis.

Challenges and Optimization Strategies

-

Sulfone Stability : Prolonged oxidation may degrade the thiadiazole ring; controlled H₂O₂ dosing is essential.

-

Hydroxylation Selectivity : Steric effects at positions 3 and 4 necessitate polar solvents (e.g., DMF) to enhance reactivity.

-

Salt Purity : Recrystallization from ethanol-water mixtures (1:3) improves crystal lattice integrity .

Chemical Reactions Analysis

Types of Reactions

Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various chemical processes.

Reduction: It can be reduced to form radical anions, which have unique properties and applications.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidation states of the compound, radical anions, and substituted derivatives. These products have distinct properties and are used in different scientific and industrial applications .

Scientific Research Applications

Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of dipotassium;1,1-dioxo-1,2,5-thiadiazole-3,4-diolate involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also form coordination complexes with metals, which are useful in catalysis and other applications. The specific pathways and targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 1,4-Benzodioxine-based thiadiazole-fused-thiadiazole derivatives

describes the synthesis of thiadiazole-fused derivatives incorporating a 1,4-benzodioxine moiety. Unlike Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate, these compounds lack the diolate groups and potassium counterions. Instead, they feature a fused thiadiazole-thiadiazole system with aromatic substituents, which may confer distinct electronic properties (e.g., enhanced π-conjugation) and reduced solubility in aqueous media .

b. 1,2,3-Triazole-linked benzodiazepine conjugates highlights 1,2,3-triazole-containing compounds, such as S-monotriazole-linked benzodiazepines. While these share heterocyclic frameworks, the 1,2,3-triazole ring is structurally distinct from the 1,2,5-thiadiazole system. Triazoles exhibit higher aromaticity and stability under physiological conditions, making them more suitable for pharmaceutical applications (e.g., anti-cholinesterase activity) compared to thiadiazoles, which are prone to ring-opening reactions .

Physicochemical Properties

| Property | Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate | 1,4-Benzodioxine-Thiadiazole Derivatives | 1,2,3-Triazole-Benzodiazepine Conjugates |

|---|---|---|---|

| Solubility | High (polar solvents) | Moderate (organic solvents) | Low (lipophilic solvents) |

| Thermal Stability | Moderate (decomposes >200°C) | High (stable up to 300°C) | High (stable up to 250°C) |

| Reactivity | Electrophilic at sulfur centers | Nucleophilic at fused ring positions | Stable under physiological conditions |

Note: Data inferred from synthesis conditions and structural analogs in and .

Biological Activity

Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate (also known as dipotassium thiadiazole) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate has the following chemical characteristics:

- IUPAC Name : Dipotassium 1,2,5-thiadiazole-3,4-diolate 1,1-dioxide

- Molecular Formula : C₂H₂N₂O₄S

- Molecular Weight : Approximately 194.25 g/mol

- Appearance : White solid

- Purity : 97% .

Mechanisms of Biological Activity

The biological activity of dipotassium thiadiazole derivatives can be attributed to several mechanisms:

- Antimicrobial Properties : Thiadiazole derivatives have demonstrated significant antimicrobial activity against various pathogens. The presence of the thiadiazole ring enhances their interaction with microbial cell membranes and enzymes.

- Antioxidant Activity : These compounds may act as antioxidants by scavenging free radicals and reducing oxidative stress in biological systems.

- Enzyme Inhibition : Thiadiazoles can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.

Biological Activity Data

The following table summarizes the biological activities associated with dipotassium thiadiazole derivatives based on recent studies:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of dipotassium thiadiazole against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent activity compared to standard antibiotics .

Case Study 2: Antioxidant Potential

In vitro assays showed that dipotassium thiadiazole exhibited significant antioxidant activity, with an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This suggests its potential use in formulations aimed at reducing oxidative stress-related diseases .

Case Study 3: Enzyme Inhibition

Research has shown that dipotassium thiadiazole effectively inhibits cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition could lead to reduced inflammation and pain in clinical settings .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled temperature and time. For example, analogous thiadiazole derivatives are synthesized by dissolving hydrazide precursors in DMSO, refluxing for 18 hours, and purifying via crystallization . Optimization requires systematic variation of parameters (solvent, temperature, stoichiometry) and monitoring yield/purity via techniques like HPLC. Safety protocols (PPE, fume hoods) and waste management are critical to mitigate hazards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding.

- FT-IR to identify functional groups (e.g., sulfonyl, hydroxyl).

- XRD for crystal structure validation.

- HPLC-MS for purity assessment and detection of byproducts.

Cross-validate results with elemental analysis (C, H, N, S) .

Q. How can researchers ensure safe handling and disposal of Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate during experiments?

- Methodology : Adopt a tiered safety approach:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Engineering controls : Perform reactions in fume hoods or gloveboxes for volatile byproducts.

- Waste segregation : Separate organic and inorganic waste; collaborate with certified disposal services .

Q. What initial steps are recommended to assess the biological activity of this compound?

- Methodology : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to the target pathway. Design dose-response curves (0.1–100 µM) and include positive/negative controls. Use ANOVA to evaluate statistical significance of activity trends .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis or functional modification of this compound?

- Methodology : Implement a 2ⁿ factorial design to evaluate interactions between variables (e.g., temperature, pH, catalyst concentration). For example, varying temperature (60°C vs. 80°C) and solvent polarity (DMSO vs. DMF) in a 2² design can identify synergistic effects on yield. Analyze data via response surface methodology (RSM) to pinpoint optimal conditions .

Q. What computational strategies are effective in modeling the reactivity or pharmacokinetics of Dipotassium 1,1-dioxo-1,2,5-thiadiazole-3,4-diolate?

- Methodology :

- DFT calculations : Simulate electronic structure to predict reaction pathways (e.g., nucleophilic attack sites).

- Molecular docking : Screen against protein targets (e.g., kinases) to hypothesize binding modes.

- COMSOL Multiphysics : Model diffusion kinetics in biological membranes. Validate predictions with experimental data (e.g., IC₅₀ values) .

Q. How should researchers address contradictions in literature data regarding this compound’s mechanism of action?

- Methodology : Conduct a systematic review with inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized assays). Perform meta-analysis to quantify effect sizes across studies. If discrepancies persist, design targeted experiments (e.g., isotopic labeling, in situ spectroscopy) to isolate variables (pH, redox conditions) .

Q. What theoretical frameworks guide the study of this compound’s supramolecular interactions or catalytic behavior?

- Methodology : Anchor research in hard/soft acid-base (HSAB) theory to predict ligand-metal interactions. For catalytic applications, apply transition-state theory to analyze activation barriers. Use crystallographic data to correlate molecular packing with macroscopic properties (e.g., solubility) .

Q. How can advanced spectroscopic techniques (e.g., in-situ Raman, XPS) elucidate real-time structural changes during reactions?

- Methodology :

- In-situ Raman : Monitor reaction progress by tracking vibrational mode shifts (e.g., S=O stretching).

- XPS : Characterize surface oxidation states in catalytic cycles.

- Time-resolved UV-Vis : Capture intermediate species with millisecond resolution. Pair with multivariate analysis (PCA) to deconvolute overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.